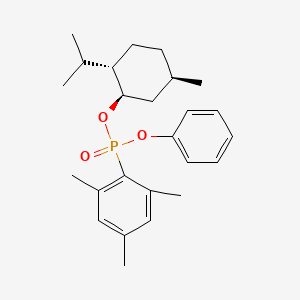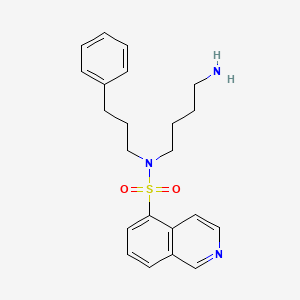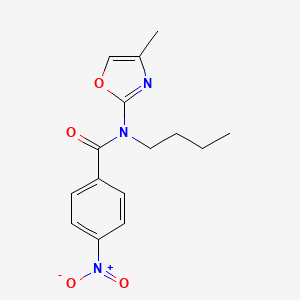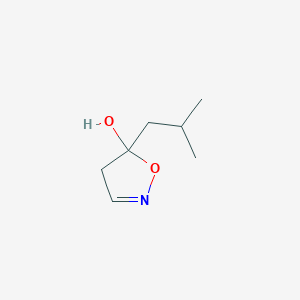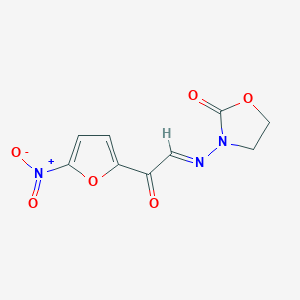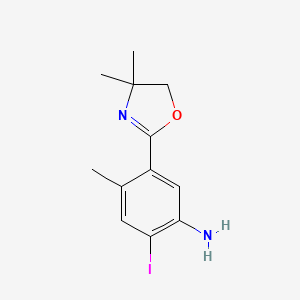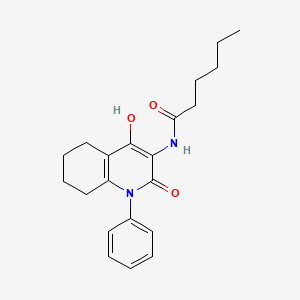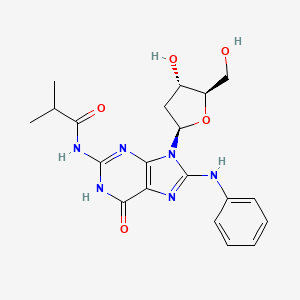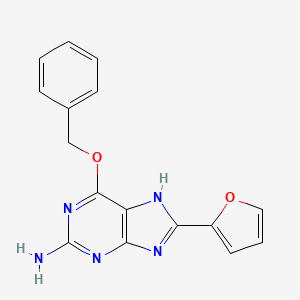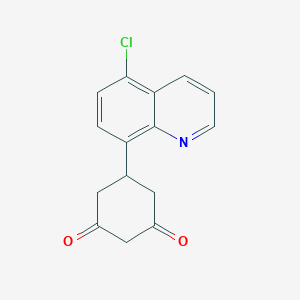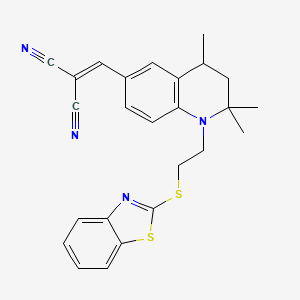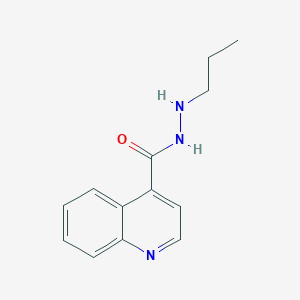
N'-Propylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Propylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities. The unique structure of N’-Propylquinoline-4-carbohydrazide makes it a compound of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylquinoline-4-carbohydrazide typically involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process includes esterification, followed by hydrazinolysis, and finally, the formation of the carbohydrazide derivative through microwave irradiation. This method is considered green and efficient, providing high yields within a short time .
Industrial Production Methods: Industrial production of N’-Propylquinoline-4-carbohydrazide may involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N’-Propylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-Propylquinoline-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of N’-Propylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .
Comparaison Avec Des Composés Similaires
Quinoline-4-carbohydrazide: Shares a similar core structure but lacks the propyl group.
N’-Ethylquinoline-4-carbohydrazide: Similar structure with an ethyl group instead of a propyl group.
N’-Methylquinoline-4-carbohydrazide: Contains a methyl group instead of a propyl group.
Uniqueness: N’-Propylquinoline-4-carbohydrazide is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with molecular targets .
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N'-propylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C13H15N3O/c1-2-8-15-16-13(17)11-7-9-14-12-6-4-3-5-10(11)12/h3-7,9,15H,2,8H2,1H3,(H,16,17) |
Clé InChI |
KFXDSAREOJIMGK-UHFFFAOYSA-N |
SMILES canonique |
CCCNNC(=O)C1=CC=NC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


